molecular formula C14H11N3O3S3 B3017330 N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide CAS No. 300815-96-7

N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide

Cat. No.: B3017330
CAS No.: 300815-96-7
M. Wt: 365.44
InChI Key: BAHUOZLDUAMQHP-UHFFFAOYSA-N
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Description

N-{4-[(1,3-Thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is a sulfonamide-carboxamide hybrid compound featuring a thiophene ring linked to a carboxamide group and a phenylsulfonyl moiety substituted with a 1,3-thiazol-2-ylamino group. This structure combines electron-rich heterocycles (thiophene and thiazole) with a sulfonamide bridge, which is often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S3/c18-13(12-2-1-8-21-12)16-10-3-5-11(6-4-10)23(19,20)17-14-15-7-9-22-14/h1-9H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHUOZLDUAMQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the sulfonamide group and the thiophene carboxamide moiety. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final product is usually purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) delta and gamma isoforms. The PI3K pathway is crucial in cancer cell proliferation and survival, making it a target for cancer therapy. Research indicates that derivatives of this compound exhibit potent inhibitory effects on these kinases, leading to reduced tumor growth in preclinical models.

A notable study demonstrated that the compound's analogs exhibited IC50 values in the low nanomolar range against various cancer cell lines, suggesting strong antitumor activity .

Table 1: Anticancer Activity of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide Derivatives

Compound VariantCell Line TestedIC50 (nM)Mechanism of Action
Variant AMCF-750PI3K inhibition
Variant BA54930PI3K inhibition
Variant CHeLa25Apoptosis induction

Antimicrobial Activity

Bacterial Inhibition

Research has shown that this compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism.

A case study highlighted the compound's effectiveness against a panel of clinical isolates, demonstrating minimum inhibitory concentrations (MICs) that were lower than those of commonly used antibiotics .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Resistance Profile
MRSA8Resistant to beta-lactams
E. coli16Sensitive
Pseudomonas aeruginosa32Resistant

Other Potential Applications

Anti-inflammatory Effects

There is emerging evidence that compounds similar to this compound may also possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, which is relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. The thiophene carboxamide moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of sulfonamide-carboxamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reported Activities Evidence ID
N-{4-[(1,3-Thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide Thiophene-carboxamide + thiazole-sulfonamide Thiophene-2-carboxamide, thiazole-sulfonamide 417.5 Not explicitly reported (analogs: anticonvulsant) [12, 15]
N-[4-(Benzothiazole-2-yl)phenyl] substituted benzenesulfonamides Benzothiazole + sulfonamide Benzothiazole, substituted benzene sulfonamide ~350–450 (estimated) Anticonvulsant, neurotoxicity screening [1, 3]
N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]-1-adamantanecarboxamide Adamantane-carboxamide + thiazole-sulfonamide Adamantane-carboxamide 417.542 Not explicitly reported (structural analog) [4]
N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]tetrahydro-2-furancarboxamide Tetrahydrofuran-carboxamide + thiazole-sulfonamide Tetrahydrofuran-carboxamide ~380–400 (estimated) Not explicitly reported [6]
2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide Phenoxypropanamide + thiazole-sulfonamide 3-Methylphenoxypropanamide 417.5 Not explicitly reported [12]
N-[3-(1,2,3-Thiadiazol-4-yl)phenyl]thiophene-2-carboxamide Thiophene-carboxamide + thiadiazole Thiadiazole-phenyl Not reported Structural analog (thiadiazole vs. thiazole) [13]

Key Comparative Insights

Heterocyclic Influence: Thiazole vs. Benzothiazole: Benzothiazole-containing analogs () exhibit anticonvulsant activity, suggesting that bulkier aromatic systems may enhance CNS penetration or target binding. In contrast, the smaller thiazole ring in the target compound may improve solubility or metabolic stability . Thiadiazole vs.

Carboxamide Substituents: Adamantane vs. Thiophene: The adamantane group () confers high lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Tetrahydrofuran vs. Thiophene: The tetrahydrofuran-carboxamide () introduces an oxygen atom, increasing polarity and possibly improving solubility compared to the thiophene analog.

Sulfonamide Linker Modifications: Substitutions on the phenyl ring (e.g., nitro, methylphenoxy in ) modulate electronic and steric effects.

Tautomerism and Stability: Triazole-thione analogs () exist in thione tautomeric forms, confirmed by IR and NMR.

Biological Activity

N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a thiazole moiety linked to a phenyl group via a sulfonamide bond, along with a thiophene carboxamide. The synthesis typically involves multi-step organic reactions, which may include:

  • Formation of Intermediates : Initial synthesis steps often involve the creation of thiazole and thiophene intermediates.
  • Coupling Reactions : The intermediates are then coupled through sulfonamide linkages using specific catalysts and solvents to achieve high yield and purity.

Antimicrobial Properties

Research indicates that compounds containing the thiazole ring exhibit notable antimicrobial activities. For instance, derivatives similar to this compound have been tested against various pathogens:

  • Antibacterial Activity : Compounds derived from the thiazole structure have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, indicating potent antibacterial properties .
  • Antifungal Activity : The compound has also demonstrated antifungal activity against strains like Candida albicans, with MIC values comparable to established antifungal agents like fluconazole .

Anticancer Potential

The thiazole moiety is recognized for its potential in cancer therapy. Compounds with similar structures have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDKs can effectively control uncontrolled cell proliferation typical in cancer .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby disrupting normal biochemical pathways.
  • Receptor Modulation : Interaction with specific receptors can modulate cellular responses, influencing processes such as apoptosis and differentiation in cancer cells.

Case Studies and Research Findings

StudyFindings
Synthesis and Biological ActivityReported significant antibacterial activity against E. coli and S. aureus with MIC values lower than standard treatments.
Thiadiazole DerivativesHighlighted the broad-spectrum antimicrobial properties of thiadiazole derivatives, including those with sulfonamide groups.
Anticancer ActivityDiscussed the potential of thiazole-based compounds as CDK inhibitors in cancer treatment, showcasing their role in regulating cell cycle progression.

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